Product packaging for Gabapentin hydrobromide(Cat. No.:CAS No. 797762-15-3)

Gabapentin hydrobromide

Cat. No.: B12776010
CAS No.: 797762-15-3
M. Wt: 252.15 g/mol
InChI Key: DJOITRXLMIEMFM-UHFFFAOYSA-N
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Description

Gabapentin Hydrobromide is a salt form of Gabapentin, a prominent gamma-aminobutyric acid (GABA) analog used extensively in neurological and pharmacological research . This compound is supplied as a high-purity reagent to support in vitro investigations. Its primary research value lies in its specific mechanism of action: it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system . This binding reduces the influx of calcium into presynaptic neurons, which subsequently dampens the release of several excitatory neurotransmitters, such as glutamate, substance P, and norepinephrine . By modulating this key pathway, this compound serves as a critical tool for studying neuronal hyperexcitability models, including pathways involved in neuropathic pain and partial-onset seizures . Researchers utilize this compound to probe the biochemical underpinnings of conditions like postherpetic neuralgia and restless legs syndrome, and to investigate potential applications in anxiety and substance dependence research . It is important to note that the pharmacokinetics of gabapentinoids, characterized by zero-order absorption and renal excretion unchanged, necessitates careful consideration in experimental design . Furthermore, safety studies indicate that dosage adjustment is critical in subjects with renal impairment due to the risk of accumulation and potential toxicity . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18BrNO2 B12776010 Gabapentin hydrobromide CAS No. 797762-15-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

797762-15-3

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrobromide

InChI

InChI=1S/C9H17NO2.BrH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H

InChI Key

DJOITRXLMIEMFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN.Br

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Gabapentin Hydrobromide

Established Synthetic Pathways for Gabapentin (B195806)

The industrial production of Gabapentin has been dominated by several key synthetic routes, with the Hofmann rearrangement serving as a cornerstone of many established methods. Concurrently, alternative pathways have been developed to overcome some of the challenges associated with traditional syntheses.

Hofmann Rearrangement-Based Syntheses

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, represents one of the most utilized methods for Gabapentin synthesis. google.com The typical starting material for this route is 1,1-cyclohexanediacetic acid monoamide. This precursor is subjected to the Hofmann rearrangement, followed by acidification to yield Gabapentin hydrochloride. google.comquickcompany.in

The reaction proceeds through the formation of an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine. google.com Various reagents can be employed to facilitate this transformation, with sodium hypobromite (B1234621) or sodium hypochlorite (B82951) being common choices in industrial applications. google.comquickcompany.in The process generally involves the in-situ preparation of the hypohalite solution. google.com

A generalized scheme for the Hofmann rearrangement-based synthesis is as follows:

Amidation: 1,1-Cyclohexanediacetic acid anhydride (B1165640) is reacted with ammonia (B1221849) to form 1,1-cyclohexanediacetic acid monoamide. google.com

Hofmann Rearrangement: The monoamide is treated with a hypohalite solution (e.g., sodium hypobromite) to induce the rearrangement. google.com

Hydrolysis and Acidification: The resulting intermediate is hydrolyzed and then acidified, typically with hydrochloric acid, to produce Gabapentin hydrochloride. quickcompany.in

The following table summarizes key aspects of this synthetic approach:

Table 1: Key Parameters of Hofmann Rearrangement-Based Synthesis of Gabapentin
Step Reactants Key Reagents Intermediate/Product Typical Conditions
Amidation1,1-Cyclohexanediacetic acid anhydrideAqueous ammonia1,1-Cyclohexanediacetic acid monoamideControlled temperature
Hofmann Rearrangement1,1-Cyclohexanediacetic acid monoamideSodium hypobromite or Sodium hypochloriteIsocyanate intermediateLow temperatures (e.g., -5 to 10°C)
Hydrolysis & AcidificationIsocyanate intermediateHydrochloric acidGabapentin hydrochlorideAcidic conditions

Alternative Industrial-Scale Production Routes

While the Hofmann rearrangement is a robust method, several alternative industrial-scale production routes have been developed to improve efficiency, safety, and environmental impact.

One significant alternative involves the synthesis and subsequent hydrolysis of 2-azaspiro google.comijastnet.comdecan-3-one, commonly known as Gabalactam. quickcompany.in This lactam intermediate can be prepared through various methods, including the catalytic hydrogenation of 1-cyanocyclohexaneacetonitrile. quickcompany.in The Gabalactam is then subjected to acidic hydrolysis to yield Gabapentin. quickcompany.in This route avoids the use of hazardous reagents like bromine.

Another notable industrial approach is a chemoenzymatic synthesis. This method utilizes a nitrilase enzyme to selectively hydrolyze one of the nitrile groups of 1-cyanocyclohexaneacetonitrile to a carboxylic acid, forming 1-cyanocyclohexaneacetic acid. researchgate.netresearchgate.netgoogle.comresearchgate.net This intermediate is then catalytically hydrogenated to produce Gabapentin. researchgate.netresearchgate.net This biocatalytic approach offers high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net

The table below compares these alternative routes:

Table 2: Comparison of Alternative Industrial-Scale Production Routes for Gabapentin
Route Key Intermediate Key Transformation Advantages
Gabalactam Route2-Azaspiro google.comijastnet.comdecan-3-one (Gabalactam)Acidic hydrolysis of the lactamAvoids hazardous reagents like bromine
Chemoenzymatic Route1-Cyanocyclohexaneacetic acidEnzymatic hydrolysis of a dinitrile followed by catalytic hydrogenationHigh selectivity, mild reaction conditions, environmentally friendly

Advanced Synthetic Methodologies and Process Intensification

Recent advancements in chemical synthesis and process engineering have been applied to the production of Gabapentin, aiming to enhance efficiency, safety, and sustainability.

Microreaction System Applications in Gabapentin Synthesis

The use of microreaction systems, or flow chemistry, has been explored for the synthesis of Gabapentin, particularly for the Hofmann rearrangement step. googleapis.com Microreactors offer significant advantages in terms of heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions. googleapis.com

In a continuous flow process, solutions of the reactants are pumped through a micromixer and then a residence time unit, where the reaction occurs under precisely controlled temperature and pressure. googleapis.com This approach can lead to higher yields, reduced reaction times, and minimized byproduct formation compared to traditional batch processes. googleapis.com

Catalytic Approaches in Gabapentin Precursor Transformation

Catalysis plays a crucial role in several modern synthetic routes to Gabapentin and its precursors. A key example is the catalytic hydrogenation of 1-cyanocyclohexaneacetonitrile or 1-cyanocyclohexaneacetic acid. researchgate.netresearchgate.net Various catalysts, such as Raney Nickel, Palladium, Rhodium, and Ruthenium, can be employed for this reduction of the nitrile group to a primary amine. google.comgoogle.com

The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and pH) can influence the selectivity and yield of the desired product, either Gabapentin directly or the intermediate Gabalactam. google.comgoogle.com For instance, the pH of the reaction medium can be adjusted to favor the formation of either Gabapentin or Gabalactam during the hydrogenation of 1-cyanocyclohexylacetic acid. google.com

The following table highlights some catalytic transformations in Gabapentin synthesis:

Table 3: Catalytic Approaches in the Synthesis of Gabapentin Precursors
Precursor Catalyst Product Reaction Type
1-CyanocyclohexaneacetonitrileNitrilase (enzyme)1-Cyanocyclohexaneacetic acidEnzymatic hydrolysis
1-Cyanocyclohexaneacetic acidRaney Nickel, Rhodium on carbonGabapentin or GabalactamCatalytic hydrogenation

Chemical Derivatization for Research Applications

The chemical structure of Gabapentin, with its primary amine and carboxylic acid functional groups, allows for a variety of derivatization reactions. These modifications are primarily explored in a research context to investigate new pharmacological properties, develop prodrugs, or create analytical standards.

For instance, the amino group of Gabapentin can be reacted with various electrophiles to form amides, sulfonamides, or Schiff bases. ijastnet.comresearchgate.net The synthesis of Gabapentin sulfonamide derivatives has been investigated to explore potential new biological activities. researchgate.net Similarly, the condensation of Gabapentin with aldehydes or ketones can yield Schiff base derivatives, which can be further modified or studied for their own pharmacological profiles. ijastnet.com

The carboxylic acid group can be esterified or converted to an amide to create prodrugs with altered pharmacokinetic properties. The derivatization of Gabapentin is a valuable tool for medicinal chemists to explore the structure-activity relationships of this important therapeutic agent.

The table below provides examples of Gabapentin derivatization:

Table 4: Examples of Chemical Derivatization of Gabapentin for Research
Functional Group Targeted Reactant Derivative Type Potential Research Application
Amino groupSulfonyl chlorideSulfonamideExploration of new biological activities
Amino groupAldehyde or KetoneSchiff baseInvestigation of novel pharmacological properties
Carboxylic acid groupAlcoholEsterDevelopment of prodrugs
Both amino and carboxylic acid groupsMetal ionsMetal complexesStudy of coordination chemistry and potential therapeutic effects

Synthesis of Gabapentin Analogs for Structure-Activity Relationship Studies

One major area of investigation has been the synthesis of conformationally restricted analogs. By introducing cyclic constraints, researchers can limit the flexibility of the molecule, providing insight into the bioactive conformation of gabapentin. A series of such analogs, including a pyrrolidine (B122466) derivative, (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, was synthesized and evaluated. nih.gov This particular analog demonstrated an IC50 of 120 nM, which is comparable to that of gabapentin itself (IC50 = 140 nM), at the gabapentin binding site. nih.gov This suggests that the spiro-cyclic structure effectively mimics the necessary conformation for binding.

Another strategy involves the alkylation of the gabapentin structure. The addition of alkyl substituents to the gabapentin or pregabalin (B1679071) (a closely related analog) scaffold has been explored to probe the steric and electronic requirements of the binding site. researchgate.netacs.org These studies have shown that the regio- and stereochemical placement of substituents significantly impacts the molecule's interaction with the α2δ protein. researchgate.net For instance, the synthesis of cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid hydrochloride resulted in a compound with higher affinity for the binding site than gabapentin. acs.org This analog also proved effective in animal models of epilepsy, displaying a profile similar to the parent compound. acs.org These findings highlight that subtle structural modifications can lead to significant changes in biological activity. nih.gov

The table below summarizes key findings from SAR studies on gabapentin analogs.

Analog TypeExample CompoundKey FindingReference(s)
Conformationally Restricted(R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochlorideComparable binding affinity (IC50 = 120 nM) to gabapentin, indicating the spiro-cyclic structure mimics the bioactive conformation. nih.gov
Alkylated Analogcis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid hydrochlorideShowed higher binding affinity than gabapentin and was effective in an animal model of epilepsy. acs.org
Pregabalin AnalogsVarious alkyl-substituted pregabalin derivativesDemonstrated that distinct structure-activity relationships exist for α2δ binding and system L transport inhibition. researchgate.netnih.govacs.org

Formation of Metal Complexes and Co-crystals

Gabapentin's molecular structure, featuring both a carboxylic acid and a primary amine group, makes it a versatile building block in crystal engineering. mdpi.com It can act as a Lewis base, coordinating with various metal ions, and its hydrogen bond donor and acceptor sites facilitate the formation of co-crystals. mdpi.com

Metal Complexes: Gabapentin forms stable complexes with a range of divalent metal ions. Studies have investigated the complexation of gabapentin with metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.netnih.govresearchgate.net In these complexes, gabapentin typically acts as a bidentate ligand, chelating the metal ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. nih.gov Spectroscopic analyses, including FT-IR, confirm the coordination by showing shifts in the characteristic bands of these functional groups. nih.gov The resulting complexes often exhibit a deformed octahedral geometry, with water molecules and other ions like chloride completing the coordination sphere. nih.gov For example, a series of complexes with the general formula [M(Gpn)(H₂O)₃(Cl)]·nH₂O have been synthesized and characterized. nih.gov The formation of these metal complexes can alter the physicochemical properties of the parent drug.

Co-crystals: Co-crystallization is a technique used to modify the solid-state properties of active pharmaceutical ingredients (APIs) by combining them with a coformer in a crystalline lattice. Gabapentin has been successfully co-crystallized with various carboxylic acids, including oxalic acid, succinic acid, 3-hydroxybenzoic acid (3HBA), and RS-mandelic acid. acs.orgacs.orgmdpi.comresearchgate.net The formation of these co-crystals is driven by strong hydrogen bonding interactions, particularly the robust carboxyl···carboxylate synthon. acs.orgmdpi.com

For example, a co-crystal of gabapentin and oxalic acid was prepared, revealing a hydrogen-bonded synthon described by the graph set notation R₄²(8). acs.orgresearchgate.net In the co-crystal with 3-hydroxybenzoic acid, gabapentin exists as a zwitterion, and both the carboxylic and phenolic OH groups of the coformer interact with the carboxylate of gabapentin to form a cyclic tetramer. acs.org The stability and solubility of these co-crystals can be pH-dependent. For the gabapentin-3HBA co-crystal, it was found to be the most thermodynamically stable phase between pH 4.7 and 5.8. acs.org The formation of co-crystals and salts can significantly enhance properties like stability and solubility. proquest.com

SystemCoformer/Metal IonKey Structural FeatureReference(s)
Metal ComplexMn(II), Co(II), Ni(II), Cu(II)Gabapentin acts as a bidentate ligand, coordinating through the amino nitrogen and carboxylate oxygen. Forms a deformed octahedral geometry. nih.gov
Metal ComplexZn(II), Al(III)Gabapentin intercalated into Zn₂Al-Layered Double Hydroxide (LDH) layers via co-precipitation. jchemlett.com
Co-crystalOxalic AcidFormation of a hydrogen-bonded synthon described by R₄²(8). acs.orgresearchgate.net
Co-crystal3-Hydroxybenzoic Acid (3HBA)Forms a crown ether-like cyclic tetramer via O−H···O⁻ interactions. acs.org
Co-crystalRS-Mandelic AcidGabapentin interacts with mandelic acid via carboxyl···carboxylate and phenolic O−H···O hydrogen bonds to form a tetrameric motif. acs.org
SaltFumaric Acid / Succinic AcidEnergetically favorable carboxyl/carboxylate interactions dominate the multi-component phase formation. mdpi.com

Derivatization for Enhanced Analytical Detection

A significant challenge in the analytical quantification of gabapentin is its lack of a chromophore, which results in very low absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. nih.govnih.gov This complicates its analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. nih.govresearchgate.net To overcome this limitation, various pre-column and post-column derivatization strategies have been developed to introduce a chromophoric or fluorophoric tag to the gabapentin molecule, thereby enhancing its detectability. nih.gov

The primary aliphatic amino group of gabapentin is the primary target for these derivatization reactions. nih.gov A wide array of reagents has been employed for this purpose. For instance, catechol can be coupled to gabapentin, introducing a chromophore that allows for quantification at a λmax of 300 nm using HPLC-UV. nih.govnih.govresearchgate.net Alkyl chloroformates, such as hexyl chloroformate, are another class of reagents that react rapidly with both the amino and carboxylic acid groups of gabapentin, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). oup.com

Other commonly used derivatizing agents include:

Vanillin (B372448): Reacts with the primary amino group via a condensation mechanism to produce a colored product detectable by spectrophotometry. nih.gov

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A chromogenic reagent that forms a colored complex with gabapentin, absorbing at 576 nm.

p-Dimethylaminobenzaldehyde (DMAB): Forms a colored azo adduct with diazotized gabapentin, which can be measured spectrophotometrically at 430 nm. tandfonline.com

Phenylisothiocyanate and 4-nitrophenylisothiocyanate: These reagents react with the amine group to form thiourea (B124793) derivatives that can be detected by UV detectors. nih.govoup.comresearchgate.net

Fluorescamine (B152294) and o-phthalaldehyde (B127526) (OPA): These are fluorogenic reagents that create highly fluorescent derivatives, allowing for sensitive detection. nih.gov

These derivatization methods significantly increase the sensitivity and selectivity of analytical procedures for gabapentin, enabling its quantification in various matrices, including pharmaceutical dosage forms and biological fluids. nih.govnih.govoup.com

The table below details several derivatization reagents and their analytical applications.

Derivatizing ReagentAnalytical TechniqueWavelength (λmax)Key AdvantageReference(s)
CatecholHPLC-UV300 nmSimple, feasible method with high sensitivity and selectivity. nih.govnih.govresearchgate.net
Hexyl ChloroformateGC-MSN/A (MS detection)Rapid derivatization of both amino and carboxylic groups. oup.com
VanillinUV-Vis SpectrophotometryNot specifiedSimple colorimetric reaction. nih.gov
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)UV-Vis Spectrophotometry576 nmSensitive determination in pharmaceutical formulations.
p-Dimethylaminobenzaldehyde (DMAB)UV-Vis Spectrophotometry430 nmForms a stable azo adduct for simple spectrophotometric analysis. tandfonline.com
4-nitrophenylisothiocyanateHPLC-UV335 nmSuitable for routine therapeutic drug monitoring in human serum. oup.comresearchgate.net
2,4,6-trinitrobenzenesulfonic acidHPLC-UVNot specifiedPrecolumn derivatization for UV photometric detection. nih.gov

Advanced Structural Characterization and Computational Analysis of Gabapentin Hydrobromide

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure and behavior of pharmaceutical compounds. For gabapentin (B195806) hydrobromide, techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide invaluable insights into its conformational states, vibrational modes, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules like gabapentin. The gabapentin molecule is characterized by its 1,1-disubstituted cyclohexane (B81311) ring, which can adopt two distinct chair conformations. This results in the aminomethyl and carboxymethyl groups being in either axial (AX) or equatorial (EQ) positions relative to the ring.

In solution, these conformers are in a state of rapid exchange at room temperature. mdpi.comresearchgate.net However, low-temperature ¹H NMR studies on gabapentin have successfully "frozen" this exchange, allowing for the observation of two distinct sets of signals corresponding to the AX and EQ conformers. mdpi.com Research conducted at -86 °C in deuterated methanol (B129727) determined the population ratio of the axial to equatorial conformers to be approximately 0.27:0.73, with a free energy difference (ΔG) of 0.38 kcal mol⁻¹. mdpi.comresearchgate.net This indicates a clear preference for the equatorial conformation, where the bulky aminomethyl group is positioned away from the cyclohexane ring, minimizing steric hindrance. mdpi.comnih.gov

While these studies were not performed specifically on the hydrobromide salt, the fundamental conformational equilibrium is an intrinsic property of the gabapentin structure. In the solid state, crystal packing forces dictate the preferred conformation. For the closely related gabapentin hydrochloride hemihydrate, crystallographic studies have shown that the aminomethyl group adopts the equatorial position to optimize packing efficiency. nih.gov Solid-state NMR (SSNMR) has also proven effective in distinguishing between different polymorphic forms of gabapentin based on variations in ¹³C chemical shifts, highlighting its utility in solid-state characterization. nih.gov

Table 1: Representative ¹³C Solid-State NMR (SSNMR) Chemical Shifts for Gabapentin Polymorphs This table presents data for known gabapentin polymorphs to illustrate the capability of SSNMR. Data specific to the hydrobromide salt is not available.

Carbon Atom Form II (ppm) Form III (ppm)
Carbonyl (C=O) 179 ~180
Aliphatic Region 20-60 20-60
Diagnostic Peak 1 39 (broadened by ¹⁴N) 37
Diagnostic Peak 2 - 41
Diagnostic Peak 3 - 51

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and bonding environment. For gabapentin hydrobromide, the FTIR spectrum is dominated by vibrations associated with the protonated amine (ammonium), the carboxylic acid, and the cyclohexane backbone.

In the solid state, gabapentin typically exists as a zwitterion, but in the hydrobromide salt, the amine group is protonated (-NH₃⁺) and the carboxylic acid group (-COOH) is neutral. This leads to distinct vibrational bands. Studies on various forms of gabapentin have identified key spectral regions. The region between 1700-1500 cm⁻¹ is particularly informative, containing bands from the ionized asymmetric carboxylate and NH₃⁺ deformation vibrations. ualberta.ca Crystalline gabapentin exhibits intense characteristic bands at approximately 1615, 1540, 1400, 1300, and 708 cm⁻¹. farmaciajournal.com The disappearance of these sharp peaks and the emergence of a broad halo are indicative of a transition to an amorphous state. farmaciajournal.com

FTIR is also highly sensitive to changes in the solid state, making it an essential tool for studying polymorphism. Different polymorphs of gabapentin show subtle but significant differences in their FTIR spectra due to variations in hydrogen bonding and crystal packing. ualberta.canih.gov Hot-stage FTIR microspectroscopy has been used to monitor the thermal-induced transformations between these polymorphs in real-time. ualberta.canih.gov For instance, the dehydration of gabapentin monohydrate (Form I) and its subsequent conversion to anhydrous forms (Form III and then Form IV) can be clearly tracked by observing changes in the IR spectral contour. ualberta.canih.gov

Table 2: Key FTIR Absorption Bands for Crystalline Gabapentin These bands are characteristic of the core gabapentin structure and are relevant for identifying the crystalline form of its salts.

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~3100 -OH stretch (Carboxylic Acid) jchemlett.com
2853-2931 C-H stretch (Alkyl groups) jchemlett.com
1615 C=O stretch (Carboxylic Acid) farmaciajournal.com
1540 N-H bend (Ammonium) farmaciajournal.com
1400 C-O-H bend farmaciajournal.com
1300 CH₂ wag farmaciajournal.com
708 Cyclohexane ring vibration farmaciajournal.com

Raman spectroscopy is a complementary vibrational technique to FTIR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon skeleton of the cyclohexane ring in this compound.

Quantum chemical calculations and experimental studies have been used to assign the vibrational wavenumbers in the FT-Raman spectrum of gabapentin. nih.gov This detailed analysis helps in understanding the molecule's structural properties. A significant practical application of Raman spectroscopy in the context of gabapentin is in process analytical technology (PAT). Confocal Raman imaging has been successfully employed to evaluate the homogeneity of gabapentin distribution within pharmaceutical formulations, such as laminar extrudates. farmaciajournal.com This non-destructive technique can map the chemical composition of a sample, ensuring the uniform presence of the active ingredient without detecting agglomerates. farmaciajournal.com

Solid-State Characterization Methodologies

The solid-state properties of an active pharmaceutical ingredient, such as its crystal structure and polymorphism, are critical as they influence stability, solubility, and bioavailability. Methodologies like X-ray diffraction are indispensable for characterizing these properties for this compound.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Powder X-ray diffraction (PXRD) is used to identify the crystalline form and assess its purity, while single-crystal XRD provides precise data on unit cell parameters, space group, and atomic coordinates.

Extensive research has been conducted on the crystal structures of gabapentin's zwitterionic polymorphs and hydrates. At least three anhydrous polymorphs (α, β, γ) have been identified. mdpi.com The α and β forms crystallize in the monoclinic space group P2₁/c, while the γ form crystallizes in the monoclinic C2/c space group. mdpi.com The sharp peaks observed in their PXRD patterns confirm their high crystallinity, with distinct peak positions and intensities for each form. ualberta.ca Additionally, a monohydrate form crystallizing in the orthorhombic space group Pbca has been reported. nih.govresearchgate.net

Table 3: Crystallographic Data for Known Anhydrous Polymorphs of Gabapentin This table provides context on the known crystal systems of gabapentin. Specific data for the hydrobromide salt is not available.

Polymorph Crystal System Space Group Z (Molecules/Unit Cell) Reference
α-Gabapentin (Form II) Monoclinic P2₁/c 4 mdpi.com
β-Gabapentin Monoclinic P2₁/c 4 mdpi.com
γ-Gabapentin (Form IV) Monoclinic C2/c 8 mdpi.commdpi.com

Polymorphism describes the ability of a compound to exist in more than one crystalline form, while hydrates are crystalline forms that incorporate water molecules into their lattice. Gabapentin is well-known for its complex polymorphic and hydrate (B1144303) behavior. mdpi.commdpi.com

Four primary polymorphic forms of gabapentin are commonly cited: Form I (a monohydrate), and Forms II, III, and IV (anhydrous). nih.govualberta.ca Form II is the most thermodynamically stable anhydrous form under ambient conditions. nih.gov The various forms can be interconverted through processes like heating, milling, or recrystallization from different solvents. nih.govualberta.ca For instance, gabapentin readily converts to its monohydrate form (Form I) in the presence of water. mdpi.com Upon heating, Form I dehydrates and transforms into Form III, which can then convert to Form IV. ualberta.ca

The characterization of these forms relies on a combination of techniques. PXRD provides definitive identification of the crystal lattice, while thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal melting points and dehydration events. ualberta.ca Spectroscopic methods, particularly FTIR and solid-state NMR, are also crucial for distinguishing between polymorphs. nih.govualberta.ca While specific polymorphs of this compound have not been extensively reported, the propensity of the parent molecule to form multiple crystalline structures, including hydrates, suggests that its hydrobromide salt could exhibit similar phenomena.

Analysis of Conformational Differences in Crystalline Forms

Gabapentin and its salts, including the hydrobromide, exhibit a phenomenon known as polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov These differences arise from variations in the molecular packing and, crucially, in the conformation of the gabapentin molecule itself within the crystal lattice. nih.gov The conformational flexibility of gabapentin primarily centers on the cyclohexane ring, which can adopt distinct chair forms, and the orientation of its two side chains: the aminomethyl group and the carboxymethyl group. nih.gov

A key conformational distinction is the orientation of the aminomethyl group relative to the cyclohexane ring, which can be either axial (AX) or equatorial (EQ). mdpi.com In the solid state, across various known polymorphs and salts, the gabapentin molecule often crystallizes with the aminomethyl group in the axial position. nih.gov For instance, in the thermodynamically most stable anhydrous form, α-gabapentin, the molecule adopts an axial conformation. mdpi.com However, different packing forces and intermolecular interactions, such as hydrogen bonding in other crystalline forms, can favor the equatorial conformation. nih.gov For example, in the hydrochloride hemihydrate of gabapentin, an inversion of the cyclohexane ring occurs, placing the aminomethyl group in the equatorial position. nih.gov

These conformational differences are quantifiable through crystallographic data, particularly torsion angles, which describe the rotation around specific chemical bonds. The analysis of these parameters across different crystal structures provides a detailed picture of the molecule's structural landscape.

Table 1: Comparison of Conformational Parameters in Different Gabapentin Crystalline Forms
Crystalline FormAminomethyl OrientationKey Torsion Angles (φ, ψ)Space GroupRef.
α-Gabapentin (Form II)AxialSpecific angles define a "folded" conformationP2₁/c mdpi.com
β-Gabapentin (Form IV)AxialFeatures an additional intramolecular hydrogen bondP2₁/c mdpi.com
γ-Gabapentin (Form III)AxialDifferent packing arrangement from α and β formsC2/c mdpi.com
Gabapentin Hydrochloride HemihydrateEquatorialAngles reflect an "extended" conformation due to packing forcesNot specified nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools for understanding the structural and electronic properties of this compound at an atomic level. These techniques complement experimental data by offering insights into conformational energies, molecular interactions, and dynamic behavior that can be difficult to observe directly.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and electronic structure of gabapentin. nih.gov Such studies analyze both the neutral and the zwitterionic forms of the molecule, which is relevant as gabapentin exists as a zwitterion in the solid state and at physiological pH. nih.govnih.gov

These calculations can determine the relative stability of different conformers. For instance, computational results have shown that for an isolated molecule, the order of stability for individual conformers (extracted from their crystal structures) can be the opposite of the thermodynamic stability of the bulk polymorphs, highlighting the critical role of intermolecular interactions in the crystal lattice. mdpi.com DFT methods are used to optimize the molecular geometry and calculate a range of electronic properties. nih.govresearchgate.net These properties include the electric dipole moment (µ), polarizability (α), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 2: Calculated Electronic Properties of Gabapentin (DFT/B3LYP/6-311++G(d,p))
Molecular FormPropertyCalculated ValueRef.
ZwitterionicTotal Energy (a.u.)-634.33 nih.gov
Dipole Moment (Debye)11.45 nih.gov
HOMO Energy (eV)-7.05 nih.gov
LUMO Energy (eV)-0.55 nih.gov
NeutralTotal Energy (a.u.)-634.29 nih.gov
Dipole Moment (Debye)2.20 nih.gov
HOMO Energy (eV)-6.42 nih.gov
LUMO Energy (eV)-0.08 nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for investigating the interaction of gabapentin with other materials, such as its intercalation into host structures like Layered Double Hydroxides (LDHs). chemrevlett.com LDHs are being explored as potential drug delivery systems, and MD simulations can model how gabapentin is loaded into and released from these carriers. chemrevlett.comchemrevlett.com

A typical study involves a multi-step process. First, quantum mechanical calculations are performed to determine the partial atomic charges of the gabapentin molecule. chemrevlett.comchemrevlett.com This charge distribution is then used as a parameter in the classical mechanics force field for the MD simulation. The simulation itself models the gabapentin-LDH hybrid structure, often including water molecules, and simulates its evolution over a period of nanoseconds or longer. chemrevlett.com

These simulations provide detailed insights into the orientation and stability of the drug within the LDH interlayer space and can predict dynamic properties like the diffusion and release rates. chemrevlett.com For example, simulations of gabapentin intercalated in a Zn2Al-LDH system have shown that water molecules are released from the hybrid structure faster than the gabapentin molecules, a key finding for designing controlled-release formulations. chemrevlett.comchemrevlett.com

In silico techniques, especially molecular docking, are widely used to predict and analyze the binding of a ligand like gabapentin to its biological target. wjbphs.com The primary therapeutic target of gabapentin is the α2δ-1 subunit of voltage-gated calcium channels. wjbphs.com Molecular docking simulations place the gabapentin molecule into the three-dimensional structure of the receptor's binding site and calculate a "docking score," which estimates the binding affinity. wjbphs.com

These studies help to identify the specific amino acid residues in the receptor that interact with the drug. wjbphs.com For gabapentin, docking models predict that it fits into the active site of the human cytosolic branched-chain aminotransferase (hBCATc), forming several hydrogen bond interactions with key residues. wjbphs.com The binding affinity is quantified by the free energy score; for gabapentin with hBCATc, a docking score of -5.231 kcal/mol has been reported. wjbphs.com Such in silico models are crucial for understanding the mechanism of action at a molecular level and for the rational design of new molecules with potentially improved affinity and selectivity. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Focus

Interactions with Voltage-Gated Calcium Channel Alpha-2-Delta Subunits

Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). nih.govnih.gov This interaction is crucial for its therapeutic effects. The gabapentinoid family of drugs, which includes gabapentin (B195806) and pregabalin (B1679071), are known to target the α2δ-1 and α2δ-2 subunits of these channels. biorxiv.org This binding is thought to impede the surface expression of CaV channels through a mechanism involving Rab11a endosomal recycling. biorxiv.org Studies have conclusively shown that the analgesic actions of gabapentinoids are mediated through the α2δ-1 subunit, establishing it as a key therapeutic target. pnas.org While structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA), gabapentin does not exert its effects through direct interaction with GABA receptors. nih.govyoutube.com

Specificity and Affinity of Binding to α2δ-1 and α2δ-2 Isoforms

Gabapentin exhibits differential binding affinity for the various isoforms of the α2δ subunit. It binds with high affinity to the α2δ-1 and α2δ-2 isoforms but does not bind to the α2δ-3 and α2δ-4 isoforms. biorxiv.orgresearchgate.net Research has quantified the dissociation constant (Kd) for gabapentin's interaction with these subunits, revealing a higher affinity for α2δ-1 compared to α2δ-2. researchgate.netnih.gov The binding affinity for α2δ-1 has been reported to be approximately 59 nM, while for α2δ-2, it is around 153 nM. researchgate.netnih.gov This specificity of binding is a key determinant of its pharmacological profile.

Binding Affinity of Gabapentin for α2δ Subunit Isoforms

Isoform Dissociation Constant (Kd) Binding
α2δ-1 ~59 nM Yes
α2δ-2 ~153 nM Yes
α2δ-3 No Affinity No
α2δ-4 No Affinity No

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of Binding Pockets

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the interaction between gabapentin and the α2δ-1 subunit. biorxiv.orgescholarship.org Cryo-EM structures of the CaV1.2/CaVβ3/CaVα2δ-1 channel complex bound to gabapentin have been resolved to 3.1 Å. biorxiv.orgebi.ac.uk These studies reveal a distinct binding pocket located in the dCache1 domain of the CaVα2δ-1 subunit that completely encapsulates the gabapentin molecule. biorxiv.orgresearchgate.net The data from these structural studies have also helped to explain the binding selectivity of gabapentin for the α2δ-1 and α2δ-2 isoforms over α2δ-3 and α2δ-4 by identifying key sequence variations among the isoforms that define the binding site. biorxiv.orgresearchgate.net

Modulation of Presynaptic Calcium Currents and Excitatory Neurotransmitter Release

The binding of gabapentin to the α2δ subunit of VGCCs leads to a reduction in presynaptic calcium influx. nih.govnih.gov This modulation of calcium currents is a critical step in its mechanism of action, as it subsequently leads to a decrease in the release of several excitatory neurotransmitters, including glutamate (B1630785), norepinephrine, and substance P. youtube.comresearchgate.net Studies have demonstrated that gabapentin can potently inhibit peak whole-cell Ca2+ channel currents in a dose-dependent manner. nih.gov Specifically, gabapentin has been shown to inhibit N-type, P/Q-type, and L-type high-voltage-activated (HVA) Ca2+ channels, with a notable sensitivity of the N-type current. nih.gov This reduction in neurotransmitter release is believed to be a primary contributor to its anticonvulsant and analgesic properties. nih.govresearchgate.net

Influence on Neurotransmitter Systems Beyond VGCCs

While the primary target of gabapentin is the α2δ subunit of VGCCs, preclinical studies suggest that it also influences neurotransmitter systems through other mechanisms. researchgate.netnih.gov These effects appear to be particularly relevant to the GABAergic and glutamatergic systems. nih.gov

Effects on Glutamate Synthesis and Release

In addition to its effects on GABA, gabapentin also influences the glutamatergic system. researchgate.netresearchgate.netnih.gov It has been found to modulate the enzyme branched-chain amino acid transaminase, which is involved in the synthesis of glutamate. nih.gov As previously mentioned, by inhibiting presynaptic calcium channels, gabapentin reduces the release of glutamate from nerve terminals. youtube.comresearchgate.net However, some studies have reported seemingly paradoxical effects, such as an increase in extracellular glutamate concentration in specific brain regions like the locus coeruleus. nih.gov This particular effect is suggested to be mediated by astroglial glutamate transporter-1 (GLT-1)-dependent mechanisms and may not require interaction with the α2δ subunits. nih.gov

Investigations into Other Neurotransmitter Modulations (e.g., Dopamine, Serotonin, Substance P)

Preclinical research has explored the influence of gabapentin on various neurotransmitter systems beyond GABA, including dopamine, serotonin, and Substance P. While the primary mechanism of gabapentin does not involve direct receptor agonism for these neurotransmitters, studies indicate it can modulate their release and activity.

Substance P: Gabapentin has been shown to reduce the release of Substance P, a neuropeptide involved in pain signaling. psychscenehub.comnih.govresearchgate.net This inhibitory effect is particularly observed under conditions of inflammation or neuronal sensitization. nih.gov For instance, in rat spinal cord tissues, gabapentin and pregabalin attenuated the enhanced release of Substance P only after inflammation was induced. nih.gov Further studies have shown that gabapentin can inhibit the Substance P-facilitated release of glutamate, another key neurotransmitter in pain pathways. nih.gov Systemic and spinal administration of gabapentin has an acute inhibitory effect on the release of Substance P from primary afferent nerves. researchgate.net This modulation of Substance P is considered a significant contributor to gabapentin's analgesic properties. psychscenehub.comresearchgate.net

Assessment of Direct Receptor Binding Profiles

Absence of Direct Binding to GABA-A and GABA-B Receptors

Despite being a structural analog of gamma-aminobutyric acid (GABA), extensive research has consistently shown that gabapentin does not directly bind to GABA-A or GABA-B receptors. nih.govwikipedia.orgyoutube.comdroracle.ainih.gov Radioligand binding assays have reported a very low affinity of gabapentin for GABA receptor subtypes, with no significant inhibition observed even at high concentrations. longdom.orgnih.gov Its mechanism of action is distinct from classic GABAergic compounds like benzodiazepines or baclofen, which directly modulate GABA receptors. nih.gov While gabapentin was designed as a GABA analogue that could more easily cross the blood-brain barrier, its therapeutic effects are not mediated through direct interaction with GABA receptors. wikipedia.orgdroracle.ai

Lack of Interaction with Monoamine Reuptake Sites and Cannabinoid Receptors

Further binding studies have clarified that gabapentin does not interact with monoamine reuptake sites for neurotransmitters like serotonin, dopamine, or norepinephrine. researchgate.netnih.gov This distinguishes its mechanism from many antidepressant and stimulant medications that target these transporter proteins. wikipedia.org

Additionally, investigations into gabapentin's binding profile have shown no direct interaction with cannabinoid receptors (CB1 and CB2). nih.govquora.comprestodoctor.com Although both gabapentin and cannabinoids can influence neuronal excitability and pain perception, they do so through different molecular pathways. prestodoctor.com While some studies have explored the potential for synergistic effects when used together, this is not due to a shared binding site. biomedres.us

Interactive Data Table: Summary of Gabapentin's Receptor and Transporter Interactions

Receptor/TransporterDirect BindingFindings
GABA-A ReceptorNoConsistently shown to have no significant affinity. nih.govdroracle.ainih.govlongdom.orgnih.gov
GABA-B ReceptorNoDoes not act as an agonist at GABA-B receptors. nih.govdroracle.ainih.govlongdom.orgnih.gov
Monoamine Reuptake SitesNoDoes not inhibit the reuptake of dopamine, serotonin, or norepinephrine. researchgate.netnih.gov
Cannabinoid Receptors (CB1/CB2)NoNo direct binding to cannabinoid receptors has been identified. nih.govquora.comprestodoctor.com

Preclinical Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

Distribution Characteristics in Preclinical Models

Following absorption, the distribution of gabapentin (B195806) throughout the body has been investigated in preclinical models, revealing its widespread dissemination into various tissues and its low affinity for plasma proteins.

Studies utilizing radiolabeled gabapentin, specifically [14C]gabapentin, have demonstrated that the compound is extensively distributed to various tissues in animal models. nih.gov Autoradiography studies in rats have shown that after administration, radioactivity is found in numerous tissues. fda.gov The highest concentrations of gabapentin have been observed in the pancreas and kidneys, with the lowest levels detected in adipose tissue. nih.govsemanticscholar.org Research in mice, rats, and monkeys has reported pancreas-to-blood ratios of approximately 8-10 in mice, 5-7 in rats, and 1 in monkeys at up to 4 hours post-dose, indicating significant accumulation in the pancreas of rodents. fda.gov By 24 hours, the concentrations in the pancreas of mice and rats were at or below the lower limit of quantification. fda.gov

Gabapentin exhibits very low binding to plasma proteins, a favorable pharmacokinetic property that generally results in a larger fraction of the drug being available to exert its pharmacological effects and to be distributed to tissues. Across multiple species, including mice, rats, and monkeys, the plasma protein binding of gabapentin is consistently reported to be less than 3%. nih.govnih.govfda.gov Some sources indicate that it is essentially unbound to plasma proteins in mice. nih.gov This low level of protein binding suggests that interactions with other drugs that are highly protein-bound are unlikely.

Animal SpeciesPlasma Protein Binding (%)
MiceUnbound
Rats<3
Monkeys<3

Metabolism and Excretion Pathways in Non-Human Species

The metabolic fate and excretion routes of gabapentin have been characterized in several non-human species, revealing a profile of minimal biotransformation and predominantly renal clearance.

Identification and Characterization of Metabolites (e.g., N-methyl-gabapentin)

The biotransformation of gabapentin is generally minor across most species studied. In rats and monkeys, metabolism is minimal, with less than 5% of the administered dose being metabolized. researchgate.net Similarly, biotransformation in mice is also insignificant. researchgate.net

A notable exception is observed in dogs, where a significant metabolic pathway exists. researchgate.netnih.gov In this species, gabapentin is metabolized to N-methyl-gabapentin. nih.govnih.gov Studies have shown that this metabolite can account for approximately 34% of the administered dose in dogs. researchgate.net In contrast, studies in humans show no biotransformation of gabapentin. nih.gov

Assessment of Hepatic Cytochrome P450 Induction Potential

Preclinical studies have consistently demonstrated that gabapentin does not induce hepatic drug-metabolizing enzymes. consensus.app Specifically, research in rats has shown that gabapentin does not induce hepatic cytochrome P450 (CYP) monooxygenases. researchgate.net This lack of induction or inhibition of the CYP450 enzyme system means gabapentin has a low potential for metabolic drug-drug interactions. nih.govnih.gov

Renal Excretion Characteristics and Efficiency

The primary route of elimination for gabapentin across all tested animal species is via the kidneys. researchgate.netnih.gov The compound is almost exclusively excreted in the urine as the unchanged parent drug. nih.gov In rats, renal elimination is highly efficient, accounting for up to 99.8% of the dose following oral administration. nih.gov The elimination half-life in rats is estimated to be between 2 and 3 hours, while in dogs, it ranges from 3 to 4 hours. nih.gov

Pharmacodynamic Efficacy Assessments in In Vivo Models

Anticonvulsant Activity in Rodent Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazole)

Gabapentin has been evaluated in standard rodent models of epilepsy, demonstrating notable anticonvulsant properties, particularly in models of generalized tonic-clonic seizures.

In the maximal electroshock (MES) seizure model in mice, which is predictive of efficacy against generalized tonic-clonic seizures, gabapentin confers significant protection. njppp.com One study observed 83.34% protection against tonic hind limb extension in the gabapentin-treated group compared to 0% in the control group. njppp.combibliomed.org Other research confirms that gabapentin increases the threshold for electroconvulsions in mice. nih.gov

In the pentylenetetrazole (PTZ)-induced seizure model, which is used to evaluate drugs for absence seizures, gabapentin's effect is more nuanced. njppp.commeliordiscovery.com While it was found to be ineffective at completely preventing seizures in this model, it demonstrated a partial protective effect by reducing the severity of seizures and significantly decreasing mortality from 100% in the control group to 16.67% in the gabapentin group. njppp.combibliomed.org Orally administered gabapentin has also been shown to suppress PTZ-induced seizure-like locomotor activity in adult zebrafish. nih.gov

Table 1: Anticonvulsant Efficacy of Gabapentin in Rodent Models

Animal Model Seizure Induction Method Efficacy Finding Citation
Mouse Maximal Electroshock (MES) 83.34% protection against tonic hind limb extension. njppp.combibliomed.org
Mouse Pentylenetetrazole (PTZ) Reduced seizure severity and mortality (16.67% vs 100% in control). njppp.combibliomed.org

Analgesic and Anti-allodynic Effects in Neuropathic and Inflammatory Pain Models (e.g., Formalin Test, Carrageenan-induced Hyperalgesia, Nerve Ligation)

Gabapentin has demonstrated consistent analgesic and anti-allodynic efficacy across various animal models of neuropathic and inflammatory pain. researchgate.net

Formalin Test: In the rat formalin test, a model of tonic chemical pain, gabapentin produces dose-dependent antinociception. nih.govresearchgate.net Its effects are most pronounced in the second (inflammatory) phase of the test, with little to no effect on the first (acute) phase. nih.govnih.gov This suggests a greater impact on central sensitization and inflammatory pain mechanisms rather than acute nociception. nih.gov

Carrageenan-induced Hyperalgesia: In this model of inflammatory pain, gabapentin effectively reverses thermal hyperalgesia (increased sensitivity to heat). researchgate.netmcw.eduuiowa.edu Studies in rats have shown that gabapentin produces an antihyperalgesic effect following the injection of carrageenan into the paw. mcw.edu While some studies note a mild or minimal effect depending on the specific stimulus, its efficacy in this model is well-documented. researchgate.neteurjther.com

Nerve Ligation Models: In models of neuropathic pain, such as spinal nerve ligation (SNL), gabapentin demonstrates robust anti-allodynic effects (reduction of pain from non-painful stimuli). scirp.orgnih.gov Oral administration of gabapentin has been shown to attenuate tactile allodynia in rats following nerve ligation. scirp.org This efficacy in nerve injury models is a key preclinical finding supporting its use in neuropathic pain conditions. researchgate.net

Table 2: Analgesic Efficacy of Gabapentin in Pain Models

Pain Model Animal Species Key Efficacy Finding Citation
Orofacial Formalin Test Rat Dose-dependent decrease in the second phase of the behavioral response. nih.gov
Carrageenan-induced Hyperalgesia Rat Reversal of thermal hyperalgesia. researchgate.netmcw.edu
Spinal Nerve Ligation (SNL) Rat Attenuation of tactile allodynia. scirp.org

Anxiolytic-like Activity in Animal Behavioral Paradigms

Gabapentin has demonstrated anxiolytic-like properties across a variety of preclinical animal models designed to predict efficacy in anxiety disorders. nih.govresearchgate.net The compound's activity has been observed in multiple species, including rats, mice, and marmosets, using diverse behavioral paradigms. nih.gov

In rodent models, gabapentin has shown consistent effects suggestive of anxiety reduction. It displayed anxiolytic-like action in the rat conflict test, the mouse light/dark box paradigm, and the rat elevated X-maze. nih.govresearchgate.net The minimum effective doses (MEDs) in these studies were determined to be 3 mg/kg, 10 mg/kg, and 30 mg/kg, respectively. nih.govresearchgate.net Further research in male Wistar rats using the elevated plus-maze showed that gabapentin administered intraperitoneally at doses of 10, 30, and 100 mg/kg produced a reduction in anxiety comparable to that seen with the benzodiazepine (B76468) diazepam. nih.gov

Studies in mice using the open-field test also support an anxiolytic effect. Low doses of gabapentin (10 and 30 mg/kg) resulted in a significant increase in crossings and rearing, behaviors indicative of reduced anxiety. However, this effect was not observed at a higher dose of 100 mg/kg in the same study. Another indicator of anxiety, stress-induced defecation, was also reduced by gabapentin. In a maternal separation model in rats, which induces an anxiety-like state, a 30 mg/kg dose of gabapentin prevented the stress-induced increase in fecal pellet output. researchgate.netnih.gov

Behavioral changes suggesting anxiolysis have also been documented in primates. In the marmoset human threat test, gabapentin induced these changes with a MED of 30 mg/kg. nih.govresearchgate.net The anxiolytic-like effects of gabapentin in the light/dark box and the rat elevated X-maze have been shown to be reversed by the administration of D-Serine, suggesting a potential mechanism of action involving the glycine/NMDA receptor complex. nih.gov

Animal ModelSpeciesEffective Dose RangeObserved EffectsCitation
Rat Conflict TestRatMED: 3 mg/kgAnxiolytic-like action nih.govresearchgate.net
Mouse Light/Dark BoxMouseMED: 10 mg/kgAnxiolytic-like action nih.govresearchgate.net
Elevated X-MazeRatMED: 30 mg/kgAnxiolytic-like action nih.govresearchgate.net
Elevated Plus-MazeRat10 - 100 mg/kgReduction in anxiety similar to diazepam nih.gov
Marmoset Human Threat TestMarmosetMED: 30 mg/kgBehavioral changes suggestive of anxiolysis nih.govresearchgate.net
Open-Field TestMouse10 - 30 mg/kgIncreased crossings and rearing
Maternal Separation Model (Stress-Induced Defecation)Rat30 mg/kgPrevented stress-induced increase in fecal pellet output researchgate.netnih.gov

Effects on Locomotor Activity in Experimental Animals

The effects of gabapentin on locomotor activity in experimental animals appear to be variable and dependent on the species, dose, and specific experimental context. Research findings range from decreased activity to no significant effects, and even a reversal of drug-induced hypoactivity.

In a study involving osteoarthritic geriatric cats, the administration of gabapentin at a dose of 10 mg/kg was associated with significantly lower mean daily activity counts compared to a placebo. nih.gov Sedation and ataxia were noted as adverse effects in this study, which likely contributed to the observed reduction in movement. nih.gov

Conversely, in rodent models, particularly at doses that produce anxiolytic-like effects, gabapentin does not appear to impair locomotion and may even increase it. In an open-field test in mice, low doses of 10 and 30 mg/kg of gabapentin led to an increase in the number of crossings, a measure of locomotor activity. Similarly, a study using the elevated plus-maze in rats found that gabapentin produced anxiolytic effects without affecting memory or, implicitly, gross motor function. nih.gov

Furthermore, gabapentin has been shown to counteract a reduction in locomotor activity caused by other agents. In an animal model of schizophrenia, treatment with the antipsychotic haloperidol (B65202) alone reduced locomotor activity in the open-field test. researchgate.net Co-treatment with gabapentin prevented this reduction, suggesting it may mitigate certain drug-induced hypolocomotive states. researchgate.net

Animal Model/SpeciesDoseEffect on Locomotor ActivityCitation
Osteoarthritic Geriatric Cats10 mg/kgDecreased mean daily activity counts nih.gov
Open-Field Test (Mice)10 - 30 mg/kgIncreased number of crossings
Haloperidol-Treated Mice (Open-Field Test)Not specifiedPrevented haloperidol-induced reduction in locomotor activity researchgate.net
Elevated Plus-Maze (Rats)10 - 100 mg/kgNo reported impairment of locomotor activity nih.gov

Advanced Analytical Methodologies for Gabapentin Research and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of gabapentin (B195806), offering robust separation and quantification capabilities. nih.govnih.gov However, due to gabapentin's molecular structure, which lacks a chromophore necessary for direct UV detection, pre-column derivatization is a common prerequisite for achieving adequate sensitivity with certain detectors. researchgate.net

HPLC with Ultraviolet-Visible (UV/Vis) Detection

HPLC coupled with UV/Vis detection is a widely applied method for gabapentin analysis, contingent upon a derivatization step to render the molecule detectable. researchgate.net A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which reacts with the primary amino group of gabapentin. researchgate.net The resulting derivative can be detected at a wavelength of 360 nm. researchgate.net This method has been validated for quantifying gabapentin in human plasma and urine. In plasma, the method demonstrates linearity over a concentration range of 0.2-14 µg/mL, while in urine, the linear range extends from 2-120 µg/mL. Another approach involves derivatization with p-dimethylaminobenzaldehyde, forming an azo adduct that can be determined at 430 nm, with a linear range of 1–6 µg/mL. tandfonline.com

Table 1: HPLC-UV/Vis Method Parameters for Gabapentin Quantification
Derivatizing AgentMatrixLinear Range (µg/mL)Detection Wavelength (nm)Source
1-fluoro-2,4-dinitrobenzene (FDNB)Human Plasma0.2 - 14360 researchgate.net
1-fluoro-2,4-dinitrobenzene (FDNB)Human Urine2 - 120360
p-dimethylaminobenzaldehydeDosage Forms1 - 6430 tandfonline.com

HPLC with Fluorescence Detection (requires derivatization)

To achieve higher sensitivity, HPLC methods employing fluorescence detection (FLD) are utilized. These techniques invariably require pre-column derivatization with a fluorogenic reagent. Several agents are effective for this purpose, including 4-Fluoro-7-Nitrobenzofurazan (NBD-F) and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which react with gabapentin to form highly fluorescent products. jrtdd.com The use of a fluorescent tag significantly enhances detection sensitivity, which is crucial when analyzing samples with low analyte concentrations. Other derivatizing agents such as dansyl chloride and fluorescamine (B152294) have also been successfully employed for the spectrofluorimetric determination of gabapentin in urine and dosage forms. consensus.appscience.gov The specificity of fluorescence detection is improved by the ability to set both excitation and emission wavelengths, which helps to minimize interference from non-fluorescent compounds in the sample matrix.

Table 2: Common Derivatizing Agents for HPLC-FLD Analysis of Gabapentin
Derivatizing AgentAbbreviationSource
4-Fluoro-7-NitrobenzofurazanNBD-F jrtdd.com
9-fluorenylmethyl chloroformateFmoc-Cl
Dansyl chloride- science.gov
Fluorescamine- consensus.app

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and specificity for the detection and quantification of gabapentin, often considered a gold standard for bioanalysis. stmarys-ca.edudiva-portal.org It can be coupled with either gas or liquid chromatography for effective separation prior to detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable method for the determination of gabapentin in biological matrices like serum and plasma. nih.govconsensus.appoup.com The technique typically involves a derivatization step to increase the volatility of the gabapentin molecule for gas-phase analysis. oup.com One established method uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a tert-butyldimethylsilyl (t-BDMS) derivative of both the carboxylic and amine groups of gabapentin. oup.com This GC-MS method has proven reliable for routine therapeutic drug monitoring, providing clean chromatography and unique ion fragments with no interferences. oup.com It demonstrates high sensitivity, with a reported limit of detection of 0.1 µg/mL and a linear range from 1.0 to 35 µg/mL. oup.com More advanced GC-tandem mass spectrometry (GC-MS/MS) methods further enhance specificity and are sensitive enough for detection at very low limits, making them highly reliable for both clinical and experimental monitoring. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalysis

UPLC-MS/MS has emerged as a premier technique for the bioanalysis of gabapentin in human plasma and serum due to its high sensitivity, specificity, and speed. researchgate.netnih.gov This method can quantify gabapentin across a wide range of concentrations and is frequently employed in pharmacokinetic and bioequivalence studies. researchgate.netscispace.com Sample preparation often involves a simple protein precipitation step, for example, using methanol (B129727), before injection into the UPLC system. researchgate.net The high specificity of tandem mass spectrometry allows for the direct analysis of gabapentin without the need for derivatization. nih.gov A validated UPLC-MS/MS method for gabapentin in human plasma showed a linear range of 0.050–10.0 μg/mL with a high correlation coefficient (r = 0.9993). researchgate.net The detection is achieved by monitoring specific ion transitions in multiple reaction monitoring (MRM) mode, such as m/z 172.1 → 154.1 for gabapentin. researchgate.net

Table 3: Comparison of Mass Spectrometry-Based Methods for Gabapentin
TechniqueMatrixLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Key FeaturesSource
GC-MSSerum/Plasma1.0 - 350.1Requires derivatization (e.g., with MTBSTFA) oup.com
UPLC-MS/MSHuman Plasma0.05 - 10.00.013High throughput; no derivatization needed researchgate.net

Spectrophotometric and Spectrofluorometric Approaches

Spectrophotometric and spectrofluorometric methods provide simpler, cost-effective alternatives to chromatography-based techniques, particularly for the analysis of pharmaceutical formulations. consensus.app These methods typically rely on chemical reactions that produce a colored or fluorescent product. nih.govnih.gov

Several spectrophotometric methods are based on the formation of colored complexes. One approach involves a proton transfer reaction between the primary amino group of gabapentin and Lewis acids like 2,4,6-trinitrophenol (picric acid) or 2,4-dinitrophenol (B41442) (2,4-DNP), forming yellow ion-pair complexes. nih.gov These complexes exhibit absorption maxima at 415 nm and 420 nm, respectively. nih.gov Another strategy is the formation of a Schiff base through the condensation reaction of gabapentin with an aldehyde, such as salicylaldehyde, which produces a yellow derivative with an absorption maximum at 403 nm. japsonline.com Derivatization with 4-Chloro-7-Nitrobenzo-2-Oxa-1,3-Diazole (NBD-Cl) yields a complex with an absorption maximum at 576 nm. semanticscholar.org

Spectrofluorometric methods offer enhanced sensitivity. researchgate.net A highly sensitive approach is based on the Hantzsch condensation reaction, where gabapentin reacts with acetylacetone (B45752) and formaldehyde (B43269) to yield a highly fluorescent derivative. researchgate.net A novel and eco-friendly spectrofluorometric method utilizes nitrogen-doped carbon quantum dots (N-CQDs) as a fluorescent probe. nih.gov The presence of gabapentin causes a quenching of the fluorescence of the N-CQDs, and this change is proportional to the drug's concentration. nih.gov This sensor method demonstrates excellent linearity in the 0.5–8.0 μg/mL concentration range with a low limit of detection of 0.160 μg/mL. nih.gov

Table 4: Spectrophotometric and Spectrofluorometric Methodologies for Gabapentin
Method TypeReagent(s)Principleλmax (nm)Linear Range (µg/mL)Source
SpectrophotometricPicric Acid (PA)Ion-pair complex formation4151.25 - 15.0 nih.gov
Spectrophotometric2,4-dinitrophenol (2,4-DNP)Ion-pair complex formation4202.0 - 18.0 nih.gov
SpectrophotometricSalicylaldehydeSchiff base formation4036 - 100 japsonline.com
SpectrophotometricNBD-ClComplex formation57610 - 60 semanticscholar.org
SpectrofluorometricAcetylacetone & FormaldehydeHantzsch condensationEx: 410 / Em: 471Varies researchgate.net
SpectrofluorometricN-doped Carbon Quantum DotsFluorescence quenchingEx: 380 / Em: 4750.5 - 8.0 nih.gov

Derivatization Strategies for Chromophore or Fluorophore Formation

To overcome the low UV absorption of gabapentin, a primary strategy involves chemical derivatization to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the molecule. nih.govresearchgate.net This process significantly enhances the sensitivity of detection, particularly for chromatographic and electrophoretic techniques. nih.govnih.gov The primary aliphatic amino group in gabapentin's structure is the main target for these derivatization reactions. nih.gov

A variety of reagents have been successfully employed to derivatize gabapentin:

For Chromophore Formation: Reagents containing an aldehyde group, such as vanillin (B372448), can react with the primary amino group of gabapentin through a condensation mechanism to produce a colored product detectable by spectrophotometry. nih.gov The reaction with vanillin produces a chromophore with significant absorbance at 402 nm. nih.gov Other reagents used for spectrophotometric detection include o-phthaldialdehyde (OPA), dansyl chloride, and catechol. nih.govnih.gov The derivatization with catechol, for instance, allows for measurement at a λmax of 300 nm. nih.govresearchgate.net

For Fluorophore Formation: For highly sensitive fluorescence detection, reagents like o-phthalaldehyde (B127526) (OPA) in the presence of an appropriate thiol (e.g., 2-mercaptoethanol) are used to form intensely fluorescent isoindole derivatives. rsc.org This reaction with OPA can yield a product with an emission intensity measured at 431 nm after excitation at 335 nm. rsc.org Other fluorogenic reagents used in capillary electrophoresis methods include 4-Chloro-7-nitrobenzofurazan (NBD-Cl), fluorescamine, and 6-carboxyfluorescein (B556484) succinimidyl ester. nih.govnih.govoup.com

The optimization of derivatization conditions, such as reaction time, temperature, and pH, is crucial for achieving complete and reproducible reactions. For example, the reaction between gabapentin and vanillin shows increased yield as the pH rises from 5.0 to 8.5. nih.gov

Table 1: Derivatization Reagents for Gabapentin Analysis

Reagent Type of Derivative Detection Method Reference
Vanillin Chromophore Spectrophotometry nih.gov
Catechol Chromophore HPLC-UV nih.govresearchgate.net
o-Phthalaldehyde (OPA) / 2-Mercaptoethanol Fluorophore Spectrofluorimetry, HPLC-Fluorescence rsc.orgnih.gov
4-Chloro-7-nitrobenzofurazan (NBD-Cl) Fluorophore Capillary Electrophoresis-LIF nih.govoup.com
Dansyl chloride Fluorophore Spectrofluorimetry nih.gov
1-fluoro-2,4-dinitrobenzene (FDNB) Chromophore HPLC-UV

Charge-Transfer Complex Formation for Quantification

An alternative spectrophotometric approach for quantifying gabapentin involves the formation of charge-transfer (CT) complexes. academicjournals.org This method is based on the interaction between gabapentin, acting as an electron donor (n-donor), and a suitable electron acceptor (σ- or π-acceptor). academicjournals.orgacademicjournals.org This interaction produces intensely colored complexes that absorb radiation in the visible region, enabling colorimetric determination. academicjournals.org

The formation of these stable and strongly colored complexes provides a basis for simple, rapid, and accurate spectrophotometric analysis in both pure form and pharmaceutical preparations. academicjournals.orgacademicjournals.org A range of electron acceptors have been investigated for this purpose, leading to complexes with distinct absorption maxima. academicjournals.orgacademicjournals.org

Key electron acceptors and their resulting complexes with gabapentin include:

Iodine (σ-acceptor): Forms a charge-transfer complex. academicjournals.orgacademicjournals.org

π-Acceptors:

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Forms a red-colored complex.

Tetracyanoethylene (TCNE): Results in a bluish-green coloration.

Picric acid (PA): Produces a dark yellow complex.

7,7,8,8-tetracyanoquinodimethane (TCNQ), 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone (chloranilic acid, pCA), and 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) are also effective π-acceptors. academicjournals.orgacademicjournals.org

The choice of solvent is critical, with acetonitrile (B52724) and methanol being commonly used. academicjournals.org The resulting complexes exhibit linearity over specific concentration ranges, allowing for quantitative analysis. academicjournals.orgacademicjournals.org For example, with various acceptors, linear relationships were found in ranges between 6.0 and 200 µg/mL. academicjournals.orgacademicjournals.org

Table 2: Electron Acceptors for Charge-Transfer Complexation of Gabapentin

Electron Acceptor Abbreviation Type Wavelength of Max. Absorbance (λmax) Reference
Iodine - σ-acceptor 360 nm researchgate.net
7,7,8,8-tetracyanoquinodimethane TCNQ π-acceptor 842 nm researchgate.net
2,3-dichloro-5,6-dicyano-1,4-benzoquinone DDQ π-acceptor 456 nm researchgate.net
2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone pCA π-acceptor 535 nm researchgate.net
Tetracyanoethylene TCNE π-acceptor 412 nm researchgate.net
2,3,5,6-tetrachloro-1,4-benzoquinone Chloranil π-acceptor 521 nm researchgate.net
Picric Acid PA π-acceptor 342 nm
Ninhydrin NIN Ion-Pair 580 nm

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) has emerged as a reliable technique for the analysis of gabapentin, particularly in biological fluids like human plasma and urine. nih.govoup.comresearchgate.net CE methods are often coupled with highly sensitive detection systems, such as laser-induced fluorescence (LIF), which is necessary due to the low concentrations typically found in biological samples. nih.govoup.com

Similar to chromatographic methods, pre-column derivatization is essential to render the non-fluorescent gabapentin molecule detectable by LIF. nih.govresearchgate.net A common derivatizing agent for this purpose is 4-Chloro-7-nitrobenzofurazan (NBD-Cl). nih.govoup.com

A typical CE-LIF method involves several optimized parameters for effective separation:

Capillary: An uncoated fused silica (B1680970) capillary is commonly used. nih.govoup.com

Running Buffer: The composition of the running buffer is critical for achieving optimal separation from endogenous components in the sample matrix. A common buffer system consists of sodium borate (B1201080) and sodium dodecyl sulfate (B86663) (SDS) in an aqueous-organic mixture (e.g., with acetonitrile). nih.govoup.com The pH of the buffer is a key parameter; for instance, a pH of 10.25 has been found to be effective for separating the derivatized drug from interferences in plasma and urine. oup.com

Separation Voltage: A high voltage, such as 20 kV, is applied across the capillary to drive the electrophoretic separation. nih.govoup.com

Injection: Samples are typically injected into the capillary using pressure. nih.govoup.com

Validated CE-LIF methods have demonstrated excellent performance, with linear ranges suitable for clinical monitoring (e.g., 0.1–15 μg/mL in plasma and urine) and good precision and recovery. nih.govoup.com

Development and Validation of Novel Assay Methods for Research Matrices

The development and validation of new, robust, and sensitive assay methods are crucial for the accurate quantification of gabapentin in diverse research matrices, including pharmaceutical formulations and biological fluids like plasma. nih.govnih.govmdpi.com Validation is performed according to established guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. rsc.orgresearchgate.net

Key validation parameters for these analytical methods include:

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, such as excipients in tablets or endogenous substances in plasma. nih.govmdpi.com

Linearity: The assay must demonstrate a linear relationship between the analytical response and the concentration of gabapentin over a defined range. nih.govmdpi.com For example, an HPLC-UV method was found to be linear over the concentration range of 0.8–10.0 mg/L in plasma. nih.gov A developed LC-MS/MS method showed linearity in the range of 50–5000 ng/mL. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. nih.gov Precision measures the degree of scatter between a series of measurements, evaluated at intra-day and inter-day levels. mdpi.com For a validated method, accuracy is often required to be within 85-115% and precision (expressed as relative standard deviation or RSD) should be less than 15%. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov A highly sensitive HPLC method involving derivatization with catechol reported an LOD of 0.5 x 10⁻⁶ mg/mL and an LOQ of 1.5 x 10⁻⁶ mg/mL. nih.govresearchgate.net

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govresearchgate.net

Various analytical techniques have been developed and validated for gabapentin, including spectrophotometry, HPLC with UV or fluorescence detection, and LC-MS/MS. nih.govnih.govmdpi.com For instance, a simple HPLC-UV method was developed using a C18 column with a mobile phase of methanol and potassium dihydrogen orthophosphate solution. nih.gov More advanced UPLC-MS/MS methods offer high sensitivity and throughput, with one method demonstrating an LOQ of 40.52 ng/mL in human plasma. mdpi.com

Emerging Research Frontiers and Novel Applications Non Clinical Contexts

Gabapentin (B195806) in Advanced Drug Delivery System Research

Researchers are actively exploring novel delivery platforms to control the release and targeting of gabapentin in experimental models. These systems aim to overcome limitations and enhance efficacy in preclinical studies by using advanced nanocarriers and gel-based systems.

Layered Double Hydroxides (LDHs) are being investigated as promising nanocarriers for the controlled release of gabapentin. chemrevlett.com These anionic clays (B1170129) possess a layered structure that can host drug molecules between their layers, protecting them and allowing for a gradual release. chemrevlett.comjchemlett.com

In one line of research, a Gabapentin-Zn2Al-LDH nanohybrid was synthesized using a co-precipitation method. jchemlett.comjchemlett.com This process, conducted under a nitrogen atmosphere, involves intercalating gabapentin into the LDH layers. jchemlett.com Characterization of the resulting nanohybrid confirmed its structural properties and particle size. jchemlett.com Drug release studies in simulated environments demonstrated the system's ability to provide controlled release, with one study reporting that 98% of the intercalated gabapentin was gradually released over a period of 50 minutes. jchemlett.com Molecular dynamics simulations have also been employed to model the intercalation process, providing insights into the release mechanics. These simulations showed that water molecules were released more rapidly from the LDH structure than the larger gabapentin molecules, confirming the potential for sustained delivery. chemrevlett.com

Research Findings on Gabapentin-LDH Nanohybrids
ParameterMethodologyFindingSource
Synthesis MethodCo-precipitationSuccessful intercalation of gabapentin into Zn2Al-LDH layers. jchemlett.com
Particle Size (X, Y, Z)Scanning Electron Microscopy72 nm, 43 nm, 58 nm jchemlett.com
Release ProfileIn vitro drug release test98% of gabapentin released gradually over 50 minutes in a simulated environment. jchemlett.com
Release DynamicsMolecular Dynamics SimulationWater molecules released faster than drug molecules, indicating controlled release. chemrevlett.com

Bigels, which are biphasic systems combining the properties of hydrogels and organogels, are being explored for the topical and targeted delivery of gabapentin in preclinical settings. ucsd.eduimpactfactor.org These formulations can accommodate both hydrophilic and lipophilic substances and offer advantages like controlled drug delivery and improved permeability. impactfactor.org

Research has focused on developing gabapentin-loaded bigels for transpinal (across the spine) delivery to the brain in rat models. ucsd.eduimpactfactor.org These bigels were formulated by preparing hydrogels (using Carbopol 940) and organogels, which were then combined in a 1:1 ratio. ucsd.eduimpactfactor.org The optimized bigel formulation demonstrated suitable physicochemical properties, including pH, viscosity, and spreadability. ucsd.edu Crucially, in preclinical antiepileptic activity studies, rats that received the gabapentin bigel via the transpinal route on the back of the neck showed a significant reduction in convulsion duration compared to control groups. ucsd.eduimpactfactor.org This suggests that bigels are a promising platform for effective, non-invasive delivery of gabapentin to the central nervous system in experimental models. ucsd.edu

Characteristics of an Optimized Gabapentin Bigel Formulation (B5)
Evaluation ParameterResultSignificanceSource
Physical AppearanceSmooth and homogenousIndicates proper formulation and stability. ucsd.edu
pHWithin acceptable range for skin applicationEnsures biocompatibility and minimizes skin irritation. ucsd.edu
Viscosity & SpreadabilityAcceptableSuitable for topical application and retention. nih.gov
Drug ContentHigh and uniformEnsures consistent delivery from the formulation. impactfactor.org
Preclinical OutcomeSignificant reduction in convulsion duration in ratsDemonstrates efficacy of transpinal delivery route. ucsd.edu

Applications in Chemical Engineering and Material Science

The molecular structure of gabapentin, particularly its ability to exist as a zwitterion with hydrogen bond donors and acceptors, makes it a valuable component in the field of crystal engineering and material science. mdpi.com

Gabapentin is recognized as a versatile building block for creating multicomponent crystals, such as co-crystals and salts. mdpi.com Crystal engineering allows for the modification of a drug's physicochemical properties without altering its chemical structure. nih.gov Gabapentin readily forms co-crystals with a variety of pharmaceutically acceptable compounds (coformers), including different carboxylic acids and saccharin. acs.orgresearchgate.netresearchgate.net The formation of these novel crystalline structures is driven by noncovalent interactions, primarily hydrogen bonds between gabapentin and the coformer. By selecting appropriate coformers, researchers can systematically alter properties like solubility, dissolution rate, and stability, which is of significant interest for developing new research materials. acs.orgresearchgate.net

The final physical form and properties of gabapentin are highly dependent on the conditions used during its crystallization. nih.gov Factors such as solvent, temperature, and mechanical stress can determine which polymorphic form is produced. mdpi.comnih.gov Gabapentin is known to exist in several anhydrous polymorphic forms (e.g., Form II, Form IV) and also readily forms a monohydrate in the presence of water. nih.gov

Research has shown that the choice of solvent is critical; for instance, crystallization from methanol (B129727) can yield one polymorph, while using an aqueous solution with acetic acid can produce another. nih.gov Furthermore, the temperature at which crystallization occurs can influence the stability and transition points between the anhydrous and hydrated forms. mdpi.com Grinding and kneading can also induce transformations between polymorphic forms. researchgate.net This sensitivity to environmental conditions allows material scientists to precisely control the crystallization process to produce gabapentin with tailored physicochemical characteristics for specific research applications. mdpi.com

Investigative Studies in In Vitro Neuroprotection and Other Basic Biological Models

In basic biological research, gabapentin is studied for its potential neuroprotective mechanisms in in vitro models of neuronal injury. These studies aim to elucidate the cellular and molecular pathways through which gabapentin exerts its effects, independent of its systemic actions.

Research using cell culture models has shown that gabapentin can protect neurons from injury induced by conditions like cerebral ischemia-reperfusion. nih.gov In one key study, pretreatment with gabapentin significantly reduced cell death in PC12 cells subjected to oxygen-glucose deprivation, a common in vitro model for ischemic injury. nih.govoup.com The protective effect was linked to the activation of the phosphoinositide-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govresearchgate.net Activation of this pathway was found to enhance antioxidant function and reduce neuronal autophagy, a process of cellular self-degradation that can be detrimental following ischemic stress. nih.govoup.com These findings suggest a direct cellular neuroprotective mechanism of gabapentin, providing a basis for further investigation into its role in modulating fundamental cell survival pathways. researchgate.netnih.gov

Table of Mentioned Compounds

Compound Name
Gabapentin
Gamma-aminobutyric acid (GABA)
Zinc
Aluminum
Carbopol 940
Oxalic acid
Salicylic acid
p-Aminobenzoic acid
Saccharin
Methanol

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Gabapentin hydrobromide purity in synthesized samples?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 210 nm is widely used, as it resolves this compound from common impurities like unreacted precursors or degradation products . Calibration curves should be established using reference standards, and validation must include parameters like linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) . For trace impurities, mass spectrometry (LC-MS) coupled with ion-pairing reagents is recommended .

Q. How does this compound’s pharmacokinetic profile compare to Gabapentin in preclinical models?

  • Methodological Answer: Conduct comparative bioavailability studies in rodent models using parallel-group designs. Administer equimolar doses of both compounds and collect plasma samples at timed intervals. Analyze using LC-MS to measure Cₘₐₓ, Tₘₐₓ, and AUC. Statistical analysis (e.g., ANOVA) should account for inter-subject variability. Evidence suggests this compound exhibits higher solubility, potentially leading to faster absorption rates .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amine and carboxylate peaks at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively). Nuclear magnetic resonance (¹H/¹³C NMR) confirms proton environments, with the bromide counterion influencing chemical shifts in D₂O . X-ray diffraction (XRD) provides crystallographic data to resolve stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported neuropathic pain efficacy between this compound and Gabapentin across animal studies?

  • Methodological Answer: Meta-analyses of existing data should stratify studies by dose, administration route, and pain model (e.g., chronic constriction injury vs. diabetic neuropathy). Use random-effects models to account for heterogeneity. Experimental replication under standardized conditions (e.g., consistent vehicle solutions, blinded assessments) reduces confounding variables. Contradictions may arise from differences in salt dissociation kinetics or species-specific metabolism .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Critical process parameters (e.g., reaction temperature, pH, stoichiometry) should be optimized via design-of-experiments (DoE) approaches. For preclinical batches, include additional QC metrics beyond HPLC, such as Karl Fischer titration for water content and inductively coupled plasma (ICP) for bromide ion quantification .

Q. How can researchers isolate this compound’s mechanism of action from off-target effects in neuronal cultures?

  • Methodological Answer: Use siRNA knockdown or CRISPR-Cas9 gene editing to silence putative targets (e.g., α2δ-1 subunits) in primary neuronal cultures. Pair this with calcium imaging to assess voltage-gated channel activity. Control experiments should include Gabapentin (without bromide) to differentiate salt-specific effects. Dose-response curves and Schild regression analysis quantify potency shifts .

Q. What strategies resolve discrepancies in this compound’s solubility data across computational and experimental studies?

  • Methodological Answer: Re-evaluate computational models (e.g., COSMO-RS) using experimentally determined parameters like Hansen solubility parameters. Experimental solubility should be measured in biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH. Discrepancies often arise from neglecting ionic strength effects or polymorphic forms in simulations .

Methodological Guidance for Data Reproducibility

  • Literature Review : Use SciFinder and Web of Science to identify primary sources, excluding non-peer-reviewed platforms. Filter results by "review articles" to map consensus and knowledge gaps .
  • Data Reporting : Raw datasets (e.g., HPLC chromatograms, NMR spectra) must be archived in supplementary materials with metadata (instrument settings, sample prep details) .
  • Statistical Rigor : For animal studies, pre-register sample sizes (power analysis ≥80%) and randomization protocols to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.